molecular formula C8H14O2S B14378251 tert-Butyl 4-sulfanylbut-2-enoate CAS No. 89936-87-8

tert-Butyl 4-sulfanylbut-2-enoate

Cat. No.: B14378251
CAS No.: 89936-87-8
M. Wt: 174.26 g/mol
InChI Key: RIERULGUPJUPOF-UHFFFAOYSA-N
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Description

tert-Butyl 4-sulfanylbut-2-enoate: is an organic compound that features a tert-butyl ester group and a sulfanyl group attached to a but-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-sulfanylbut-2-enoate typically involves the esterification of 4-sulfanylbut-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-sulfanylbut-2-enoate can undergo oxidation reactions where the sulfanyl group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, amines

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, alcohols

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

Chemistry: tert-Butyl 4-sulfanylbut-2-enoate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be used to develop new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 4-sulfanylbut-2-enoate involves its interaction with various molecular targets. The sulfanyl group can act as a nucleophile, participating in reactions with electrophilic centers. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

    tert-Butyl 4-mercaptobutyrate: Similar structure but with a saturated butyrate backbone.

    tert-Butyl 3-sulfanylpropanoate: Shorter carbon chain with a sulfanyl group.

    tert-Butyl 2-sulfanylacetate: Even shorter carbon chain with a sulfanyl group.

Uniqueness: tert-Butyl 4-sulfanylbut-2-enoate is unique due to the presence of both a sulfanyl group and an unsaturated but-2-enoate backbone. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

89936-87-8

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

tert-butyl 4-sulfanylbut-2-enoate

InChI

InChI=1S/C8H14O2S/c1-8(2,3)10-7(9)5-4-6-11/h4-5,11H,6H2,1-3H3

InChI Key

RIERULGUPJUPOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CCS

Origin of Product

United States

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